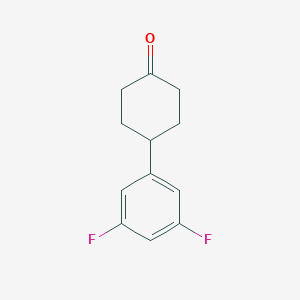

4-(3,5-Difluorophenyl)cyclohexanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3,5-difluorophenyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F2O/c13-10-5-9(6-11(14)7-10)8-1-3-12(15)4-2-8/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHELOYUWBUCWBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80591002 | |

| Record name | 4-(3,5-Difluorophenyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156265-95-1 | |

| Record name | 4-(3,5-Difluorophenyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-(3,5-Difluorophenyl)cyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-(3,5-difluorophenyl)cyclohexanone, a valuable intermediate in the pharmaceutical and agrochemical industries.[1] The described methodology follows a robust two-step synthetic pathway involving a Grignard reaction to form the precursor alcohol, followed by an oxidation to yield the target ketone. This guide provides detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow to support researchers in the successful synthesis of this compound.

Core Synthesis Pathway

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the formation of a Grignard reagent from 1-bromo-3,5-difluorobenzene, which then reacts with cyclohexanone in an anhydrous ether solvent to produce the intermediate alcohol, 4-(3,5-difluorophenyl)cyclohexanol. The subsequent step involves the oxidation of this alcohol to the desired ketone, this compound.

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of this compound.

Step 1: Synthesis of 4-(3,5-Difluorophenyl)cyclohexanol via Grignard Reaction

This procedure details the formation of the Grignard reagent from 1-bromo-3,5-difluorobenzene and its subsequent reaction with cyclohexanone.

Materials:

-

Magnesium turnings

-

Iodine crystal (optional, as an activator)

-

1-Bromo-3,5-difluorobenzene

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Cyclohexanone

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be rigorously dried in an oven and assembled under a dry nitrogen or argon atmosphere to exclude moisture.

-

In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine if necessary to activate the magnesium surface.

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

Dissolve 1-bromo-3,5-difluorobenzene (1.0 equivalent) in anhydrous diethyl ether and add a small portion to the flask to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

-

Once the reaction has started, add the remaining solution of 1-bromo-3,5-difluorobenzene dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Cyclohexanone:

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Dissolve cyclohexanone (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude 4-(3,5-difluorophenyl)cyclohexanol.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

-

Step 2: Oxidation of 4-(3,5-Difluorophenyl)cyclohexanol to this compound

This procedure describes the oxidation of the intermediate alcohol to the target ketone using pyridinium chlorochromate (PCC).

Materials:

-

4-(3,5-Difluorophenyl)cyclohexanol

-

Pyridinium chlorochromate (PCC)

-

Silica gel or Celite

-

Anhydrous dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Reaction Setup:

-

In a round-bottomed flask, suspend pyridinium chlorochromate (1.5 equivalents) and an equal weight of silica gel or Celite in anhydrous dichloromethane.[2]

-

Stir the suspension vigorously.

-

-

Oxidation:

-

Dissolve 4-(3,5-difluorophenyl)cyclohexanol (1.0 equivalent) in anhydrous dichloromethane.

-

Add the alcohol solution to the PCC suspension in one portion.

-

Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion of the reaction, dilute the mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium byproducts.

-

Wash the filter cake thoroughly with diethyl ether.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₂F₂O |

| Molecular Weight | 210.22 g/mol |

| Appearance | White to off-white solid |

| Boiling Point | 278.0 ± 40.0 °C (Predicted)[1] |

| Density | 1.25 ± 0.1 g/cm³ (Predicted)[1] |

Table 2: Reaction Parameters and Yields

| Step | Reaction | Key Reagents | Temperature | Time | Typical Yield |

| 1 | Grignard Reaction | 1-bromo-3,5-difluorobenzene, Mg, Cyclohexanone | 0 °C to RT | 3-6 h | 70-85% |

| 2 | Oxidation | 4-(3,5-difluorophenyl)cyclohexanol, PCC | Room Temperature | 2-4 h | 80-95% |

Characterization Data

The structure of the final product, this compound, can be confirmed by various spectroscopic methods.

Table 3: Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons of the 3,5-difluorophenyl group and the aliphatic protons of the cyclohexanone ring. The protons on the cyclohexanone ring will exhibit complex splitting patterns due to their diastereotopic nature. |

| ¹³C NMR | A signal for the carbonyl carbon (C=O) typically in the range of 200-210 ppm. Signals for the aromatic carbons, with characteristic C-F couplings, and signals for the aliphatic carbons of the cyclohexanone ring. |

| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) stretching vibration, typically around 1715 cm⁻¹.[3][4] C-F stretching bands in the region of 1100-1300 cm⁻¹. C-H stretching bands for the aromatic and aliphatic protons. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 210.22). Fragmentation patterns consistent with the structure, such as the loss of CO or fragments from the cyclohexanone ring. |

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

4-(3,5-Difluorophenyl)cyclohexanone chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and expected analytical characteristics of 4-(3,5-Difluorophenyl)cyclohexanone. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development.

Core Chemical Properties

This compound is a fluorinated derivative of phenylcyclohexanone. The introduction of fluorine atoms can significantly influence the compound's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4-(3,5-Difluorophenyl)cyclohexan-1-one | N/A |

| CAS Number | 156265-95-1 | [1] |

| Molecular Formula | C₁₂H₁₂F₂O | [1] |

| Molecular Weight | 210.22 g/mol | [1] |

| Appearance | White to off-white solid (Predicted) | N/A |

| Boiling Point | 278.0 ± 40.0 °C (Predicted) | [1] |

| Melting Point | Not available | N/A |

| Density | 1.2 ± 0.1 g/cm³ (Predicted) | [1] |

| Solubility | Not available | N/A |

Synthesis and Experimental Protocols

Proposed Synthetic Workflow: Suzuki-Miyaura Coupling

The proposed synthesis involves the palladium-catalyzed cross-coupling of a cyclohexenone-derived triflate with 3,5-difluorophenylboronic acid.

References

Structure Elucidation of 4-(3,5-Difluorophenyl)cyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3,5-Difluorophenyl)cyclohexanone is a fluorinated organic compound with significant potential as a key intermediate in the synthesis of novel pharmaceutical and agrochemical agents. Its structural features, combining a cyclohexanone moiety with a difluorophenyl group, make it a valuable building block for creating diverse and complex molecules. The presence of fluorine atoms can significantly influence the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the structural elucidation of this compound, detailing the expected analytical data and the experimental protocols for their acquisition.

Chemical Structure and Properties

-

IUPAC Name: 4-(3,5-Difluorophenyl)cyclohexan-1-one

-

CAS Number: 156265-95-1[1]

-

Molecular Formula: C₁₂H₁₂F₂O

-

Molecular Weight: 210.22 g/mol

Predicted Physicochemical Properties

| Property | Value |

| Boiling Point | 278.0 ± 40.0 °C |

| Density | 1.25 ± 0.1 g/cm³ |

| pKa | -7.0 ± 0.2 |

Synthesis Pathway

Caption: Proposed synthesis of this compound.

Structure Elucidation Workflow

The structural confirmation of this compound relies on a combination of spectroscopic techniques. The following workflow outlines the typical process for its structure elucidation.

Caption: Workflow for the structure elucidation of the target compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of its structure and comparison with similar compounds.

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.0 - 6.8 | m | 3H | Ar-H |

| 3.2 - 3.0 | m | 1H | CH (benzylic) |

| 2.6 - 2.4 | m | 4H | CH₂ (alpha to C=O) |

| 2.2 - 2.0 | m | 4H | CH₂ (beta to C=O) |

¹³C NMR (Predicted)

| Chemical Shift (ppm) | Assignment |

| 210 | C=O |

| 163 (dd, J ≈ 248, 12 Hz) | C-F |

| 145 (t, J ≈ 10 Hz) | Ar-C (ipso) |

| 110 (dd, J ≈ 22, 7 Hz) | Ar-CH |

| 102 (t, J ≈ 25 Hz) | Ar-CH |

| 45 | CH (benzylic) |

| 41 | CH₂ (alpha to C=O) |

| 34 | CH₂ (beta to C=O) |

Mass Spectrometry (Predicted)

| m/z | Interpretation |

| 210 | [M]⁺ (Molecular Ion) |

| 182 | [M - CO]⁺ |

| 139 | [M - C₄H₆O]⁺ |

| 113 | [C₆H₃F₂]⁺ |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080-3050 | Weak | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1715 | Strong | C=O stretch (ketone) |

| 1620, 1590 | Medium-Weak | C=C stretch (aromatic) |

| 1350-1150 | Strong | C-F stretch |

| 870 | Strong | C-H bend (aromatic, isolated H) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data necessary for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 512-2048 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

Process the data similarly to the ¹H NMR spectrum.

-

-

2D NMR (COSY, HSQC):

-

Acquire 2D COSY and HSQC spectra to establish proton-proton and proton-carbon correlations, respectively.

-

Use standard pulse programs provided by the spectrometer software.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Data Acquisition:

-

ESI-MS: Infuse the sample solution directly into the ESI source. Acquire data in both positive and negative ion modes.

-

EI-MS: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Thin Film (for oils): Place a drop of the neat liquid sample between two KBr or NaCl plates.

-

KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press into a thin pellet.

-

ATR: Place the sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically collected over a range of 4000-400 cm⁻¹.

-

Biological Activity Context

While specific signaling pathways for this compound are not yet elucidated in public literature, its utility as a synthetic intermediate suggests its incorporation into larger molecules designed to interact with various biological targets. The 3,5-difluorophenyl moiety is a common pharmacophore used to enhance binding affinity and metabolic stability in drug candidates targeting enzymes and receptors. Further research is warranted to explore the standalone biological activity of this compound and its derivatives.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combination of modern spectroscopic techniques. This guide provides the predicted spectral data and standardized experimental protocols to aid researchers in the characterization of this and structurally related compounds. The unique combination of a cyclohexanone ring and a difluorinated phenyl group makes this molecule a promising scaffold for the development of new therapeutic agents and agrochemicals.

References

An In-depth Technical Guide to Ethylcellulose (CAS No. 9004-57-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylcellulose is a chemically modified derivative of cellulose, a naturally occurring polymer. It is synthesized by the reaction of cellulose with ethyl chloride in the presence of an alkali. The properties of ethylcellulose, such as its solubility and thermal characteristics, are determined by the degree of ethoxyl substitution. This versatile excipient is widely utilized in the pharmaceutical, food, and cosmetics industries due to its film-forming, binding, and controlled-release properties.[1][2] This guide provides a comprehensive overview of the physicochemical properties, applications, and relevant experimental methodologies for ethylcellulose.

Physicochemical Properties

Ethylcellulose is a tasteless, odorless, and free-flowing white to light tan powder.[2] Key quantitative properties are summarized in the table below.

| Property | Value | Source |

| CAS Registry Number | 9004-57-3 | [1][2][3][4][5] |

| Molecular Formula | Varies with ethoxyl content, representative formula: C20H38O11 | [1][4] |

| Melting Point | 240-255 °C | [1][2][3] |

| Density | 1.07-1.18 g/cm³ (1.14 g/mL at 25 °C) | [1][2][3] |

| Refractive Index | n20/D 1.47 | [2] |

| Water Solubility | Insoluble | [1][2] |

| Solubility | Soluble in esters, aromatic hydrocarbons, alcohols, and ketones.[2] Freely soluble in chloroform, cyclohexane, and methyl acetate (medium viscosity).[1] | |

| Ethoxyl Content | Commercial grades typically contain 44-48% | [2] |

Synthesis and Manufacturing

The industrial production of ethylcellulose involves a two-step process. First, cellulose is treated with a caustic solution to form alkali cellulose. This is followed by the reaction of the alkali cellulose with an ethylating agent, typically ethyl chloride, under controlled temperature and pressure. The degree of substitution is regulated by the reaction conditions.

Below is a simplified workflow diagram for the synthesis of ethylcellulose.

Caption: A flowchart illustrating the key stages in the manufacturing of ethylcellulose.

Pharmaceutical Applications and Experimental Protocols

Ethylcellulose is a key excipient in pharmaceutical formulations, primarily for its role in controlled-release coatings and as a binder in tablet manufacturing.[1][2]

1. Controlled-Release Film Coating

Ethylcellulose is used to coat tablets and granules to achieve sustained release of the active pharmaceutical ingredient (API). The insolubility of ethylcellulose in water provides a barrier to drug release, which can be modulated by incorporating pore-formers.

Experimental Protocol: Preparation and Evaluation of an Ethylcellulose-Coated Tablet

-

Coating Solution Preparation:

-

Dissolve a specific grade of ethylcellulose (e.g., 45-55 cP viscosity[4]) in a suitable organic solvent system (e.g., a mixture of toluene and ethanol).

-

Incorporate a plasticizer (e.g., diethyl phthalate) to improve film flexibility.

-

Add a pore-forming agent (e.g., hydroxypropyl methylcellulose) if modulation of the release profile is desired.

-

-

Coating Process:

-

Place uncoated tablets in a pan coater.

-

Spray the coating solution onto the rotating tablet bed under controlled temperature and airflow until the desired weight gain is achieved.

-

-

Evaluation of Coated Tablets:

-

Film Thickness and Uniformity: Measure using scanning electron microscopy (SEM) or terahertz imaging.

-

Dissolution Testing: Perform in vitro dissolution studies using USP apparatus (e.g., paddle or basket method) in a relevant physiological medium to determine the drug release profile over time.

-

Mechanical Strength: Assess the hardness and friability of the coated tablets.

-

Caption: An experimental workflow for the physical and functional characterization of ethylcellulose-coated tablets.

2. Binder in Wet Granulation

In tablet manufacturing, ethylcellulose can be used as a binder in wet granulation to improve the flowability and compressibility of the powder mixture.

Experimental Protocol: Wet Granulation using Ethylcellulose

-

Binder Solution Preparation: Dissolve ethylcellulose in a suitable organic solvent (e.g., ethanol).

-

Granulation:

-

Blend the API with other excipients (e.g., fillers, disintegrants).

-

Slowly add the ethylcellulose binder solution to the powder blend in a high-shear granulator until granules of the desired size and consistency are formed.

-

-

Drying and Milling: Dry the wet granules in an oven or fluid bed dryer, followed by milling to achieve a uniform particle size distribution.

-

Tableting: Compress the final granule blend into tablets using a tablet press.

Safety and Toxicology

Ethylcellulose is generally regarded as a nontoxic, non-allergenic, and non-irritating material.[2] The World Health Organization (WHO) has not specified an acceptable daily intake, indicating its high safety profile.[2]

Conclusion

Ethylcellulose (CAS No. 9004-57-3) is a highly versatile and safe polymer with significant applications in the pharmaceutical industry, particularly in the formulation of solid dosage forms. Its physicochemical properties, especially its insolubility in water and solubility in organic solvents, make it an excellent choice for controlled-release coatings and as a binder. The experimental protocols outlined in this guide provide a foundation for the rational development and characterization of ethylcellulose-based pharmaceutical products.

References

Technical Guide: 4-(3,5-Difluorophenyl)cyclohexanone in Synthetic and Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a technical overview of 4-(3,5-Difluorophenyl)cyclohexanone, a fluorinated organic compound of interest in synthetic chemistry and pharmaceutical research. It details the physicochemical properties, a representative synthetic protocol, and its potential applications as a versatile building block in the drug discovery pipeline.

Physicochemical Properties

This compound is a ketone derivative characterized by a cyclohexanone ring substituted with a 3,5-difluorophenyl group. The presence of fluorine atoms can significantly alter the properties of molecules, often enhancing metabolic stability, binding affinity, and lipophilicity, making this compound a valuable intermediate for medicinal chemistry.

Data Summary

The key quantitative data for this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₂F₂O | [1][2] |

| Molecular Weight | 210.22 g/mol | [2] |

| CAS Number | 156265-95-1 | [1] |

| Predicted Boiling Point | 278.0 ± 40.0 °C | [1] |

| Predicted Density | 1.21 ± 0.06 g/cm³ | [1] |

Synthesis and Experimental Protocols

As a chemical intermediate, this compound is primarily used as a building block for more complex molecules in organic synthesis.[3] A common synthetic route to aryl cyclohexanones involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide.[1][4]

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example of how a 4-aryl-cyclohexanone derivative could be synthesized and is based on general Suzuki-Miyaura coupling procedures.[2][5]

Objective: To synthesize a 4-aryl-cyclohexanone via palladium-catalyzed cross-coupling.

Materials:

-

Aryl halide (e.g., 4-bromocyclohex-1-en-1-yl trifluoromethanesulfonate)

-

3,5-Difluorophenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)[2]

-

Base (e.g., K₂CO₃, Na₂CO₃)[1]

-

Solvent (e.g., Toluene, Dioxane, or THF/water mixture)[1][5]

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask, add the aryl halide (1.0 eq), 3,5-difluorophenylboronic acid (1.2 eq), and the base (2.0-3.0 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.[1]

-

Solvent and Catalyst Addition: Add the degassed solvent to the flask via syringe, followed by the palladium catalyst (0.01-0.05 eq).

-

Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir under the inert atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel to yield the coupled product.[2]

-

Final Step (Hydrolysis/Oxidation): The resulting enol ether or protected ketone would then be deprotected or oxidized under appropriate conditions to yield the final this compound.

Applications in Drug Discovery

The 4-(aryl)cyclohexanone scaffold is a valuable pharmacophore in drug design.[6] The cyclohexanone ring provides a three-dimensional structure that can be functionalized to interact with biological targets, while the difluorophenyl moiety can participate in specific interactions and improve pharmacokinetic properties. This intermediate can be used in the synthesis of inhibitors for various targets, such as kinases or proteases.[6][7]

Logical Workflow: From Intermediate to Lead Compound

The following diagram illustrates a typical workflow for utilizing an intermediate like this compound in a drug discovery program.

Caption: Drug discovery workflow using the target intermediate.

This workflow demonstrates the progression from the initial chemical building block through library synthesis, biological screening, and iterative optimization to identify a potential preclinical drug candidate. The versatility of the cyclohexanone core allows for diverse chemical modifications to explore structure-activity relationships thoroughly.

References

- 1. old.rrjournals.com [old.rrjournals.com]

- 2. rsc.org [rsc.org]

- 3. Cas 156265-95-1,this compound | lookchem [lookchem.com]

- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. A comparison of cyclohexanone and tetrahydro-4H-thiopyran-4-one 1,1-dioxide as pharmacophores for the design of peptide-based inhibitors of the serine protease plasmin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility of 4-(3,5-Difluorophenyl)cyclohexanone in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the methodologies for determining the solubility of 4-(3,5-Difluorophenyl)cyclohexanone in various organic solvents. Due to the limited availability of public quantitative data for this specific compound, this document emphasizes the experimental protocols and data presentation standards necessary for its accurate determination and reporting.

Introduction

This compound is a fluorinated organic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals[1]. Its molecular structure, featuring a polar ketone group and a difluorophenyl moiety, suggests a varied solubility profile in organic solvents of differing polarities. Understanding this solubility is crucial for its use in organic synthesis, purification, formulation, and various analytical procedures.

This technical guide outlines the standardized experimental procedures for quantifying the solubility of this compound and provides a framework for the systematic presentation of the resulting data.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂F₂O | [1] |

| Molecular Weight | 210.22 g/mol | |

| Appearance | Not specified | |

| Boiling Point | 278.0 ± 40.0 °C (Predicted) | |

| Density | 1.23 ± 0.06 g/cm³ (Predicted) |

Theoretical Synthesis Pathway

The synthesis of this compound can be achieved through various synthetic routes. A common and versatile method for forming the carbon-carbon bond between an aryl group and a cyclohexanone scaffold is the Suzuki-Miyaura cross-coupling reaction[2][3][4][5]. This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate[2][3].

Caption: Proposed synthesis of this compound via Suzuki-Miyaura coupling.

Quantitative Solubility Data

Table 1: Solubility in Common Organic Solvents at 25°C

| Solvent | Polarity Index | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Hexane | 0.1 | Data to be determined | Data to be determined |

| Toluene | 2.4 | Data to be determined | Data to be determined |

| Dichloromethane | 3.1 | Data to be determined | Data to be determined |

| Acetone | 5.1 | Data to be determined | Data to be determined |

| Ethanol | 5.2 | Data to be determined | Data to be determined |

| Methanol | 6.6 | Data to be determined | Data to be determined |

| Acetonitrile | 6.2 | Data to be determined | Data to be determined |

| Dimethyl Sulfoxide | 7.2 | Data to be determined | Data to be determined |

Table 2: Temperature Dependence of Solubility in Selected Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Ethanol | 10 | Data to be determined |

| 25 | Data to be determined | |

| 40 | Data to be determined | |

| Toluene | 10 | Data to be determined |

| 25 | Data to be determined | |

| 40 | Data to be determined |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound in organic solvents.

Gravimetric Method (Shake-Flask)

The shake-flask method is a widely accepted and accurate technique for determining equilibrium solubility[6].

Principle: An excess amount of the solid solute is agitated in a specific solvent for a prolonged period to achieve a saturated solution. The concentration of the solute in the saturated solution is then determined gravimetrically after solvent evaporation[7][8].

Experimental Workflow:

Caption: Workflow for the gravimetric determination of solubility.

Detailed Protocol:

-

Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of the desired organic solvent.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C). Agitate the vials for a sufficient time (e.g., 48 hours) to ensure that equilibrium is reached. The presence of undissolved solid at the end of this period is essential[6][9].

-

Sampling: After agitation, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to sediment.

-

Filtration: Carefully withdraw a sample of the supernatant using a syringe fitted with a chemically resistant filter (e.g., PTFE, 0.45 µm) to remove any undissolved solid particles.

-

Gravimetric Analysis:

-

Accurately transfer a known volume (e.g., 5.00 mL) of the clear, saturated solution into a pre-weighed, clean, and dry evaporating dish[7].

-

Carefully evaporate the solvent in a fume hood or using a rotary evaporator.

-

Place the evaporating dish containing the non-volatile residue in a vacuum oven at a suitable temperature (e.g., 50°C) until a constant weight is achieved[7].

-

Cool the dish in a desiccator before re-weighing.

-

-

Calculation: The solubility is calculated by dividing the mass of the dried residue by the volume of the aliquot of the saturated solution taken.

UV-Vis Spectroscopic Method

This method is suitable for compounds with a chromophore and can be a faster alternative to the gravimetric method, especially for screening multiple solvents.

Principle: A calibration curve of absorbance versus concentration is first established for the compound in a given solvent. The concentration of a saturated solution can then be determined by measuring its absorbance and interpolating from the calibration curve.

Detailed Protocol:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of a known concentration in the desired solvent.

-

Perform a serial dilution of the stock solution to obtain a series of standard solutions of known, decreasing concentrations.

-

-

Generation of Calibration Curve:

-

Determine the wavelength of maximum absorbance (λ_max) for this compound in the specific solvent by scanning the UV-Vis spectrum of a dilute solution.

-

Measure the absorbance of each standard solution at the λ_max.

-

Plot a graph of absorbance versus concentration. The resulting plot should be linear and pass through the origin (or close to it), in accordance with the Beer-Lambert law.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (steps 1-4).

-

-

Analysis of Saturated Solution:

-

Accurately dilute a small aliquot of the clear, saturated filtrate with the pure solvent to bring its absorbance into the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λ_max.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Multiply this concentration by the dilution factor to obtain the concentration of the saturated solution, which represents the solubility.

-

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective utilization in research and development. While published quantitative data is scarce, the experimental protocols detailed in this guide, particularly the gravimetric shake-flask method and UV-Vis spectroscopy, provide robust and reliable means for its determination. The systematic collection and reporting of such data, following the tabular formats suggested, will be invaluable to the scientific community, enabling the optimization of reaction conditions, purification processes, and formulation strategies involving this compound.

References

- 1. Cas 156265-95-1,this compound | lookchem [lookchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmajournal.net [pharmajournal.net]

- 9. quora.com [quora.com]

In-Depth Technical Guide: 4-(3,5-Difluorophenyl)cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR) data for 4-(3,5-Difluorophenyl)cyclohexanone. These predictions are based on the analysis of the chemical structure and comparison with spectroscopic data of similar compounds, such as cyclohexanone and other fluorinated aromatic compounds.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0 - 6.8 | m | 3H | Ar-H |

| ~ 3.1 - 3.0 | m | 1H | CH (methine) |

| ~ 2.6 - 2.4 | m | 4H | CH₂ (adjacent to C=O) |

| ~ 2.0 - 1.8 | m | 4H | CH₂ (adjacent to CH) |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 210 | C=O |

| ~ 163 (dd) | C-F |

| ~ 145 (t) | C-CH |

| ~ 112 (dd) | C-H (aromatic) |

| ~ 102 (t) | C-H (aromatic) |

| ~ 45 | CH |

| ~ 41 | CH₂ (adjacent to C=O) |

| ~ 33 | CH₂ (adjacent to CH) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A strong, sharp peak is anticipated in the region of 1715-1725 cm⁻¹ , corresponding to the C=O stretching vibration of the cyclohexanone ring.[2] The presence of the aromatic ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-F bonds of the difluorophenyl group are expected to produce strong absorptions in the fingerprint region, typically between 1100 and 1300 cm⁻¹ .

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for this compound would be observed at an m/z corresponding to its molecular weight (C₁₂H₁₂F₂O = 210.22 g/mol ). Common fragmentation patterns would likely involve the loss of small neutral molecules such as CO, C₂H₄, and HF. The fragmentation of the cyclohexanone ring and cleavage at the bond connecting the two ring systems would also be expected, leading to fragment ions corresponding to the difluorophenyl cation and various cyclohexene derivatives.

Proposed Experimental Protocol: Synthesis of this compound

The following is a plausible, representative protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. This method is widely used for the formation of carbon-carbon bonds between aryl and alkyl/alkenyl groups.[3][4]

Reaction Scheme:

(3,5-Difluorophenyl)boronic acid + 4-Iodo-1-cyclohexen-1-ol → 4-(3,5-Difluorophenyl)cyclohexen-1-ol

4-(3,5-Difluorophenyl)cyclohexen-1-ol --(Oxidation)--> this compound

Materials and Reagents:

-

(3,5-Difluorophenyl)boronic acid

-

4-Iodo-1-cyclohexen-1-ol

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

Pyridinium chlorochromate (PCC) or other suitable oxidizing agent

-

Silica gel for column chromatography

Procedure:

-

Suzuki-Miyaura Coupling:

-

To a round-bottom flask, add (3,5-difluorophenyl)boronic acid (1.2 equivalents), 4-iodo-1-cyclohexen-1-ol (1.0 equivalent), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).

-

Add a 3:1 mixture of toluene and ethanol, followed by a 2M aqueous solution of sodium carbonate (3.0 equivalents).

-

Heat the reaction mixture to 80°C and stir vigorously under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and add water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-(3,5-difluorophenyl)cyclohexen-1-ol.

-

Purify the crude product by flash column chromatography on silica gel.

-

-

Oxidation:

-

Dissolve the purified 4-(3,5-difluorophenyl)cyclohexen-1-ol in dichloromethane.

-

Add pyridinium chlorochromate (PCC) (1.5 equivalents) in one portion.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by recrystallization or flash column chromatography if necessary.

-

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity, comparing the obtained data with the predicted values.

Visualizations

Caption: Synthetic workflow for this compound.

Caption: Predicted ¹H NMR splitting patterns for key protons.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics and a potential synthetic route for this compound. While experimental data is currently limited in the public domain, the predicted spectroscopic information and the detailed synthesis protocol offer valuable guidance for researchers and scientists working with this compound. The provided visualizations of the synthetic workflow and predicted NMR splitting patterns serve to further clarify these concepts. As with any chemical synthesis and characterization, appropriate safety precautions and analytical techniques should be employed.

References

Commercial Availability and Technical Profile of 4-(3,5-Difluorophenyl)cyclohexanone: A Guide for Researchers

For Immediate Release: 4-(3,5-Difluorophenyl)cyclohexanone, a fluorinated organic compound with significant potential in pharmaceutical and agrochemical research, is commercially available from various chemical suppliers. This technical guide provides an in-depth overview of its chemical properties, synthesis, and potential applications, targeting researchers, scientists, and drug development professionals.

Chemical Identity and Properties

This compound is a cyclohexanone derivative featuring a phenyl ring substituted with two fluorine atoms at the 3 and 5 positions. This unique structure makes it a valuable intermediate in the synthesis of more complex molecules.[1]

| Property | Value | Source |

| CAS Number | 156265-95-1 | [2] |

| Molecular Formula | C₁₂H₁₂F₂O | [2] |

| Molecular Weight | 210.22 g/mol | [2] |

| Purity | Typically ≥97% | [2] |

| Predicted Boiling Point | 278.0 ± 40.0 °C | |

| Predicted Density | 1.23 ± 0.1 g/cm³ |

Commercial Availability

This compound is available from specialized chemical suppliers. Interested parties can inquire about pack sizes and pricing from vendors such as Crysdot LLC and LookChem.[2] A Safety Data Sheet (SDS) is available, providing essential handling and safety information.

Synthesis and Manufacturing

A potential synthetic workflow is outlined below:

This reaction would involve the coupling of a suitable cyclohexenone precursor with 3,5-difluorophenylboronic acid in the presence of a palladium catalyst and a base. The reaction conditions, including the choice of catalyst, base, solvent, and temperature, would need to be optimized to achieve a high yield and purity of the final product.

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound is not widely published. However, based on the known spectra of similar compounds like cyclohexanone, the following characteristic peaks can be anticipated.

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch in a cyclohexanone ring is expected in the region of 1710-1720 cm⁻¹.[5] Additional peaks corresponding to C-H and C-F stretching and bending vibrations would also be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Signals for the protons on the cyclohexanone ring would be expected in the aliphatic region, while the aromatic protons of the difluorophenyl group would appear in the downfield aromatic region.

-

¹³C NMR: A characteristic peak for the carbonyl carbon would be observed significantly downfield. Signals for the carbons of the cyclohexanone ring and the difluorophenyl ring would also be present, with the fluorine substitution influencing the chemical shifts of the aromatic carbons.

Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (210.22 g/mol ). Fragmentation patterns would likely involve the loss of small neutral molecules from the cyclohexanone ring.[6][7]

Applications in Research and Development

This compound serves as a key building block in the synthesis of various organic compounds for the pharmaceutical and agrochemical industries.[1] The presence of the difluorophenyl moiety is of particular interest in medicinal chemistry, as the introduction of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[8]

While specific signaling pathways directly involving this compound have not been detailed in the available literature, its role as an intermediate suggests its use in the synthesis of active pharmaceutical ingredients (APIs) that may target various biological pathways.

A general workflow for the utilization of this intermediate in drug discovery is depicted below:

Conclusion

This compound is a commercially available chemical intermediate with significant potential for the development of novel pharmaceuticals and agrochemicals. While detailed experimental data is limited in the public domain, its structural features and the known reactivity of related compounds provide a strong basis for its application in synthetic chemistry. Further research into its synthesis, characterization, and derivatization is warranted to fully explore its utility in drug discovery and materials science.

References

- 1. Cas 156265-95-1,this compound | lookchem [lookchem.com]

- 2. This compound - Benzene Compounds - Crysdot [crysdotllc.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. uni-saarland.de [uni-saarland.de]

- 8. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Safety Landscape of 4-(3,5-Difluorophenyl)cyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide addresses the safety and handling of 4-(3,5-Difluorophenyl)cyclohexanone, a compound of increasing interest in organic synthesis and pharmaceutical research. While specific toxicological and hazard data for this particular derivative are limited, this document provides a comprehensive overview based on available information and extrapolations from the well-characterized parent compound, cyclohexanone, and general principles for handling fluorinated organic molecules. All quantitative data are summarized for clarity, and detailed experimental protocols are provided to ensure safe laboratory practices.

Section 1: Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. Much of the physical property data is predicted, highlighting the need for empirical verification.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂F₂O | LookChem[1] |

| Molecular Weight | 210.22 g/mol | LookChem[1] |

| CAS Number | 156265-95-1 | LookChem[1][2] |

| Boiling Point | 278.0 ± 40.0 °C (Predicted) | LookChem[1] |

| Density | 1.22 ± 0.06 g/cm³ (Predicted) | LookChem[1] |

| Melting Point | Not Available | LookChem[2] |

| Flash Point | Not Available | LookChem[1] |

| Appearance | Not Available | LookChem[1] |

| Solubility | Not Available | LookChem[1] |

Section 2: Hazard Identification and Safety Precautions

Currently, no specific hazard statements or pictograms are available for this compound[2]. Therefore, a conservative approach, treating it as a potentially hazardous substance, is imperative. The hazard profile of cyclohexanone provides a useful, albeit preliminary, guide to the potential risks associated with its difluorinated analog.

Analog Compound Hazard Profile: Cyclohexanone

Cyclohexanone is classified as a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin. It is known to cause skin irritation and serious eye damage[3][4]. Long-term exposure may lead to liver and kidney damage[5][6].

Based on this, the following precautionary measures are recommended for handling this compound.

Recommended Precautionary Statements (P-Statements)

| Precaution Type | Statement Code | Statement Text |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[4][7] |

| P271 | Use only outdoors or in a well-ventilated area.[3] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3] | |

| P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[4][7][8] | |

| P240 | Ground and bond container and receiving equipment.[4][7] | |

| P241 | Use explosion-proof electrical/ventilating/lighting equipment.[4][7] | |

| P242 | Use only non-sparking tools.[4][7] | |

| P243 | Take precautionary measures against static discharge.[4][7] | |

| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Section 3: Experimental Protocols

General Handling and Storage Workflow

The following workflow outlines the essential steps for the safe handling and storage of this compound.

First Aid Measures

In the event of exposure, immediate action is crucial. The following first aid measures are recommended[2]:

-

General Advice: Consult a physician and show them the safety data sheet.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

The logical flow for responding to an exposure event is illustrated below.

Fire-Fighting Measures

While no specific data on flammability for this compound is available, the parent compound, cyclohexanone, is a flammable liquid[4][7]. Therefore, appropriate precautions should be taken.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[2][4].

-

Specific Hazards: No data is available for the specific compound. For cyclohexanone, hazardous decomposition products include carbon oxides[7]. Vapors may form explosive mixtures with air[7].

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary[2][4].

Accidental Release Measures

In the case of a spill, the following steps should be taken:

-

Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas[2].

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains[4].

-

Methods for Containment and Cleaning Up: Contain spillage, and then collect with an electrically protected vacuum cleaner or by wet-brushing and place in a container for disposal according to local regulations[4].

Section 4: Toxicological Information

There is no specific toxicological data available for this compound. The most important symptoms and effects, both acute and delayed, are unknown[2]. Based on studies of cyclohexanone, repeated or prolonged exposure may cause skin irritation and dermatitis. Inhalation can irritate the respiratory system, and high concentrations may cause dizziness and other central nervous system effects[5]. Animal studies on cyclohexanone have indicated potential for liver and kidney effects at high concentrations[6].

Section 5: Applications and Research Context

This compound is a valuable building block in organic synthesis and pharmaceutical research. Its unique structure, featuring a difluorinated phenyl ring attached to a cyclohexanone core, makes it a key intermediate in the synthesis of a variety of more complex molecules[1]. It also has applications in the agrochemical industry for the development of new crop protection agents[1].

Conclusion

The safe handling of this compound requires a cautious and informed approach, especially given the current lack of comprehensive safety data. By adhering to the general principles of chemical safety, utilizing the available data for the parent compound cyclohexanone, and following the detailed protocols outlined in this guide, researchers can minimize risks and create a safe laboratory environment. As more research is conducted on this compound, it is anticipated that more specific safety and handling data will become available.

References

- 1. Cas 156265-95-1,this compound | lookchem [lookchem.com]

- 2. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]

- 3. greenfield.com [greenfield.com]

- 4. louisville.edu [louisville.edu]

- 5. nj.gov [nj.gov]

- 6. Assessment of cyclohexanone toxicity in inhalation-exposed F344 rats and B6C3F1 mice: applications in occupational health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. chemicals.co.uk [chemicals.co.uk]

An In-depth Technical Guide to 4-(3,5-Difluorophenyl)cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3,5-difluorophenyl)cyclohexanone, a fluorinated organic compound with potential applications in medicinal chemistry and materials science. This document collates available information on its synthesis, physicochemical properties, and potential utility as a building block in the development of novel chemical entities. While specific historical details of its discovery are not extensively documented in public literature, its structural motifs are present in various biologically active molecules, suggesting its relevance in contemporary drug discovery programs. This guide aims to serve as a foundational resource for researchers interested in utilizing this compound in their scientific endeavors.

Introduction

This compound is a synthetic ketone featuring a difluorinated phenyl ring attached to a cyclohexanone scaffold. The introduction of fluorine atoms into organic molecules can profoundly influence their biological and physical properties, including metabolic stability, binding affinity, and lipophilicity.[1] As such, fluorinated building blocks like this compound are of significant interest to medicinal chemists and materials scientists. This compound serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic or material applications.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 156265-95-1 | Supplier Catalogs |

| Molecular Formula | C₁₂H₁₂F₂O | Supplier Catalogs |

| Molecular Weight | 210.22 g/mol | |

| IUPAC Name | 4-(3,5-difluorophenyl)cyclohexan-1-one | |

| Predicted Boiling Point | 278.0 ± 40.0 °C | Predictive Models |

| Predicted Density | 1.221 g/cm³ | Predictive Models |

Spectroscopic Data:

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound is not widely published. However, based on its chemical structure, the following characteristic signals can be predicted:

-

¹H NMR: Signals corresponding to the protons on the cyclohexyl ring would be expected in the aliphatic region, while the aromatic protons of the difluorophenyl group would appear in the aromatic region.

-

¹³C NMR: Resonances for the carbonyl carbon of the cyclohexanone ring, the carbons of the cyclohexyl ring, and the carbons of the difluorophenyl ring (with characteristic C-F coupling) would be anticipated.

-

IR Spectroscopy: A strong absorption band characteristic of a ketone carbonyl group (C=O) would be prominent, typically around 1715 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight would be observed, along with characteristic fragmentation patterns.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the available literature. However, general methods for the synthesis of 4-arylcyclohexanones can be adapted. A plausible synthetic route could involve the following key steps, as illustrated in the workflow diagram below.

General Synthetic Workflow

Caption: A potential synthetic workflow for this compound.

Detailed Hypothetical Experimental Protocol

Step 1: Synthesis of 4-(3,5-difluorophenyl)-4-hydroxycyclohexanone ethylene ketal (Grignard Reaction)

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine and gently heat to activate the magnesium.

-

Add a solution of 1-bromo-3,5-difluorobenzene in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction.

-

Once the reaction has started, add the remaining 1-bromo-3,5-difluorobenzene solution at a rate that maintains a gentle reflux.

-

After the addition is complete, cool the reaction mixture to 0 °C.

-

Add a solution of 1,4-cyclohexanedione mono-ethylene ketal in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography.

Step 2: Synthesis of this compound (Dehydration, Hydrogenation, and Deprotection)

-

The intermediate from Step 1 can be subjected to acidic conditions to induce dehydration and isomerization to form a more stable enone.

-

The resulting enone can then be hydrogenated using a palladium on carbon catalyst under a hydrogen atmosphere to yield the saturated cyclohexanone ketal.

-

Finally, acidic hydrolysis (e.g., with aqueous HCl) will remove the ketal protecting group to afford the desired this compound.

History and Context in Drug Discovery

While the specific discovery of this compound is not well-documented, the broader history of organofluorine chemistry and the use of fluorinated motifs in pharmaceuticals provide important context. The introduction of fluorine into organic molecules began in the late 19th and early 20th centuries, with its application in medicinal chemistry gaining significant traction in the mid-20th century.[2]

The 3,5-difluorophenyl moiety is a common structural feature in various biologically active compounds. This substitution pattern is often employed to enhance metabolic stability and modulate electronic properties. For instance, the related compound Diflunisal, a nonsteroidal anti-inflammatory drug (NSAID), contains a 2,4-difluorophenyl group.[3][4] The development of such drugs highlights the strategic use of fluorine to improve pharmacokinetic and pharmacodynamic properties.

The cyclohexanone core is also a prevalent scaffold in medicinal chemistry, serving as a template for the synthesis of a wide range of therapeutic agents.[5] Therefore, this compound represents a convergence of these two important pharmacophores, making it a valuable building block for the exploration of new chemical space in drug discovery.

Potential Applications and Signaling Pathways

Given its structure, this compound is a prime candidate for use as an intermediate in the synthesis of compounds targeting a variety of biological pathways. The cyclohexanone ring can be further functionalized to introduce diverse substituents, allowing for the generation of compound libraries for high-throughput screening.

Derivatives of 4-arylcyclohexanones have been investigated for a range of biological activities, including but not limited to:

-

Enzyme Inhibition: The rigid cyclohexyl scaffold can be used to position functional groups for optimal interaction with the active sites of enzymes.

-

Receptor Modulation: Arylcyclohexanone derivatives can be designed to act as agonists or antagonists for various receptors.

-

Anticancer Agents: The cyclohexanone moiety has been incorporated into compounds with demonstrated antiproliferative activity.

While no specific signaling pathways have been directly linked to this compound itself, its potential for derivatization suggests that it could be used to synthesize compounds that modulate pathways implicated in various diseases.

Caption: Logical relationship of this compound to potential biological targets.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. While detailed historical and experimental data are not extensively available, its structural features suggest a wide range of possible applications. This technical guide provides a foundational understanding of the compound, including its properties and potential synthetic routes, to aid researchers in their future investigations. Further research into the synthesis, characterization, and derivatization of this compound is warranted to fully explore its utility in the development of novel and impactful chemical entities.

References

- 1. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 2. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diflunisal | C13H8F2O3 | CID 3059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Diflunisal - Wikipedia [en.wikipedia.org]

- 5. A comparison of cyclohexanone and tetrahydro-4H-thiopyran-4-one 1,1-dioxide as pharmacophores for the design of peptide-based inhibitors of the serine protease plasmin - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Studies on the Conformational Landscape of 4-(3,5-Difluorophenyl)cyclohexanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive theoretical framework for understanding the conformational preferences of 4-(3,5-difluorophenyl)cyclohexanone. While direct experimental or computational studies on this specific molecule are not extensively available in peer-reviewed literature, this document synthesizes foundational principles from the conformational analysis of substituted cyclohexanones, particularly 4-arylcyclohexanones and fluorinated cyclohexane derivatives, to predict its behavior and outline robust methodologies for its detailed investigation.

Introduction to the Conformational Equilibrium

The conformational flexibility of the cyclohexane ring is a cornerstone of stereochemistry, profoundly influencing the biological activity and physical properties of cyclic molecules. For this compound, the principal conformational question revolves around the preference of the bulky, electronegative 3,5-difluorophenyl substituent for either an axial or equatorial position on the dominant chair conformer of the cyclohexanone ring.

The molecule exists in a dynamic equilibrium between two primary chair conformations, which interconvert via a process known as ring flipping. This equilibrium is dictated by a delicate balance of steric and electronic factors.

dot

Caption: Conformational equilibrium of this compound.

Factors Influencing Conformational Preference

The position of the conformational equilibrium is determined by the relative free energies of the axial and equatorial conformers. Several competing factors contribute to this energy difference.

| Factor | Influence on Axial Conformer | Influence on Equatorial Conformer | Predicted Dominant Effect |

| Steric Hindrance (A-Value) | High destabilization due to 1,3-diaxial interactions between the aryl group and axial hydrogens at C2 and C6.[1] | Minimal steric hindrance, placing the large substituent away from the ring. | Favors the equatorial conformer. |

| Electronic Effects (Dipole Interactions) | Potential for stabilizing electrostatic interactions between the electron-rich fluorine atoms and axial hydrogens (C-F···H-C).[2][3] | Reduced potential for such transannular interactions. | May slightly favor the axial conformer, counteracting steric effects. |

| Hyperconjugation | Possible stabilizing σ(C-C) -> σ(C-F) or σ(C-H) -> σ(C-F) interactions. | Different set of hyperconjugative interactions. | The net effect requires high-level computational analysis. |

| Torsional Strain | The sp²-hybridized carbonyl carbon flattens the ring, potentially altering torsional strain compared to cyclohexane.[4] | The flattening effect is present in both conformers but may differentially affect stability. | Requires detailed geometric analysis. |

Generally, for large substituents on a cyclohexane ring, steric hindrance is the dominant factor, leading to a strong preference for the equatorial position.[1][5][6] The A-value, which quantifies this preference, for a phenyl group is approximately 3.0 kcal/mol, indicating that the equatorial conformer is significantly more stable.[1][5] However, the presence of highly electronegative fluorine atoms can introduce counteracting electronic effects. Studies on fluorinated cyclohexanes have shown that attractive electrostatic interactions, such as nonclassical C-F···H-C hydrogen bonds, can stabilize an axial conformer to a greater extent than expected from sterics alone.[2][3]

Methodologies for Conformational Analysis

A thorough investigation of the conformational landscape of this compound would involve a synergistic combination of computational and experimental techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the primary experimental tool for determining conformational equilibria in solution.[7][8]

-

Low-Temperature NMR: By cooling the sample, the rate of ring flipping can be slowed on the NMR timescale, allowing for the direct observation and integration of signals from both the axial and equatorial conformers. The ratio of the integrals provides the equilibrium constant (Keq), from which the Gibbs free energy difference (ΔG°) can be calculated (ΔG° = -RTlnKeq).[6]

-

Coupling Constant (J-Value) Analysis: At room temperature, where ring flipping is rapid, an averaged NMR spectrum is observed. The magnitude of the vicinal proton-proton coupling constants (³JHH), particularly for the proton at C4, can provide information about the time-averaged dihedral angles. The Karplus equation relates the ³J value to the dihedral angle between coupled protons.[9][10][11] By analyzing the width of the H4 signal (a multiplet), one can estimate the relative populations of the axial and equatorial conformers, as the axial-axial, axial-equatorial, and equatorial-equatorial couplings have characteristic value ranges.

Computational Chemistry provides detailed insights into the geometries, energies, and electronic properties of the conformers.[8][12]

-

Conformational Search: A systematic or stochastic search of the potential energy surface is performed to identify all low-energy minima, including various chair, boat, and twist-boat conformations.

-

Geometry Optimization and Energy Calculation: The geometries of the identified conformers are optimized using quantum mechanical methods. Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) and a robust basis set (e.g., 6-311+G(d,p), aug-cc-pVTZ) is commonly employed.[13] To achieve higher accuracy, methods like Møller-Plesset perturbation theory (MP2) can be used.[13]

-

Frequency Calculations: These calculations are performed to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE), thermal corrections, and entropies, which are crucial for calculating accurate free energy differences (ΔG) between conformers.[13]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to dissect the electronic structure and identify specific stabilizing interactions, such as hyperconjugation or intramolecular hydrogen bonds, that contribute to the overall conformational preference.[2]

Logical Workflow for a Comprehensive Study

The following diagram illustrates a logical workflow for a comprehensive theoretical and experimental investigation of the conformational properties of this compound.

dot

Caption: Workflow for the conformational analysis of this compound.

Conclusion

The conformational analysis of this compound presents an interesting case where steric bulk favors an equatorial substituent, while potential electronic effects from the difluorophenyl moiety could provide some stabilization for the axial conformer. Based on the large A-value of the phenyl group, a strong preference for the equatorial conformation is anticipated. However, a quantitative determination of the conformational equilibrium requires a detailed investigation using the computational and experimental methods outlined in this guide. Such studies are crucial for rationalizing the molecule's properties and are of significant interest to researchers in medicinal chemistry and materials science, where precise control of molecular shape is paramount.

References

- 1. organic chemistry - How much steric hindrance does a phenyl group offer? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. echemi.com [echemi.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. auremn.org.br [auremn.org.br]

- 9. [PDF] A Karplus equation for the conformational analysis of organic molecular crystals. | Semantic Scholar [semanticscholar.org]

- 10. C&EN: SCIENCE & TECHNOLOGY - JACS 125 - KARPLUS EQUATION [pubsapp.acs.org]

- 11. DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

- 13. Reddit - The heart of the internet [reddit.com]

Unveiling the Enigma: The Biological Activity of 4-(3,5-Difluorophenyl)cyclohexanone Remains Undisclosed

Despite its availability as a chemical intermediate for pharmaceutical and agrochemical synthesis, a comprehensive review of scientific literature and chemical databases reveals a significant lack of publicly available information regarding the specific biological activities of 4-(3,5-Difluorophenyl)cyclohexanone. Researchers, scientists, and drug development professionals will find that this compound primarily serves as a foundational building block for the creation of more complex, biologically active molecules. There is currently no direct evidence or published research detailing its intrinsic pharmacological profile, such as enzyme inhibition or receptor binding affinities.

While the core structure of cyclohexanone is a recurring motif in a variety of biologically active compounds, the specific impact of the 3,5-difluorophenyl substitution on the biological activity of the parent cyclohexanone molecule has not been elucidated in accessible scientific literature. The presence of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability and binding affinity. However, without specific studies on this compound, any potential biological effects remain purely speculative.

A Building Block for Potential Discovery

This compound is commercially available and is utilized in organic synthesis.[1] Its chemical structure, featuring a reactive ketone group and a difluorinated phenyl ring, makes it a versatile precursor for a range of chemical modifications. It is in the downstream products synthesized from this compound that biological activity is often intended and investigated.

For instance, various derivatives of cyclohexanone have been explored for a multitude of therapeutic applications, including:

-

DPP-4 Inhibition: Certain cyclohexane derivatives have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), a target for the treatment of type 2 diabetes.

-

PIM Kinase Inhibition: Scaffolds containing a cyclohexyl ring have been utilized in the development of inhibitors for Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, which are implicated in cancer.

-

Anti-inflammatory Agents: The cyclohexanone moiety has been incorporated into molecules exhibiting anti-inflammatory properties.

It is conceivable that this compound could be a starting material for the synthesis of novel compounds targeting these or other biological pathways. However, it is crucial to emphasize that the biological activity would be a property of the final, more complex molecule, and not of the initial cyclohexanone building block itself.

The Path Forward: A Call for Investigation

The absence of data on the biological activities of this compound presents a clear knowledge gap. For researchers in drug discovery and medicinal chemistry, this compound represents an unexplored chemical entity. Future research efforts could focus on:

-

Screening: Subjecting this compound to a broad range of biological assays to identify any potential "hit" activity.

-